molecular formula C14H12O3 B8719907 2-Methoxy-5-phenoxybenzaldehyde CAS No. 63987-39-3

2-Methoxy-5-phenoxybenzaldehyde

Cat. No.: B8719907
CAS No.: 63987-39-3
M. Wt: 228.24 g/mol
InChI Key: WTNUONSQEYNWRK-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenoxybenzaldehyde is a high-purity chemical compound supplied as a reference standard for research and development applications. This specialty benzaldehyde derivative is characterized by its methoxy and phenoxy substituents, which make it a valuable and versatile building block in organic synthesis. This compound is primarily used in scientific research as a key intermediate. Based on the applications of structurally similar methoxy-benzaldehyde compounds, it is expected to be useful in pharmaceutical research for developing bioactive molecules . Its aromatic aldehyde functional group makes it a suitable precursor for synthesizing more complex structures, such as heterocyclic compounds, dyes, and ligands for catalysts . Safety and Handling: This product is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The information presented is based on data from structurally related compounds and is provided for reference.

Properties

CAS No.

63987-39-3

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-methoxy-5-phenoxybenzaldehyde

InChI

InChI=1S/C14H12O3/c1-16-14-8-7-13(9-11(14)10-15)17-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WTNUONSQEYNWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents, molecular weights (where calculable), and key properties of 2-Methoxy-5-phenoxybenzaldehyde and its analogs:

Compound Name Substituents (Positions) Molecular Formula (Calculated MW) Key Properties/Applications Reference ID
This compound –OCH₃ (2), –OPh (5) C₁₄H₁₂O₃ (228.25 g/mol) Intermediate in organic synthesis; potential pharmaceutical applications (inferred)
5-Acetyl-2-methoxybenzaldehyde –OCH₃ (2), –COCH₃ (5) C₁₀H₁₀O₃ (178.18 g/mol) Lab chemical for R&D limited hazard data
3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde –O–(oxadiazole–CF₃) (3), –CHO (1) C₁₇H₁₀F₃N₂O₃ (368.27 g/mol) Bioactive scaffold (oxadiazole enhances stability and pharmacological activity)
2-Fluoro-5-methoxybenzaldehyde –F (2), –OCH₃ (5) C₈H₇FO₂ (154.14 g/mol) Fluorinated analog for enhanced lipophilicity; used in agrochemicals
2-Hydroxy-5-methoxybenzaldehyde –OH (2), –OCH₃ (5) C₈H₈O₃ (152.15 g/mol) Natural product analog (e.g., vanillin derivatives); chelating properties
Methyl 5-formyl-2-methoxybenzoate –COOCH₃ (2), –CHO (5) C₁₀H₁₀O₄ (194.18 g/mol) Ester derivative for controlled drug release; intermediate in API synthesis
Substituent Impact Analysis:
  • Phenoxy vs.
  • Fluorine Substitution : The 2-fluoro analog exhibits increased metabolic stability and membrane permeability due to fluorine’s electronegativity, making it advantageous in drug design .
  • Hydroxy vs. Methoxy : 2-Hydroxy-5-methoxybenzaldehyde’s hydroxyl group introduces hydrogen-bonding capability, useful in metal chelation or antioxidant applications, whereas methoxy groups favor lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-phenoxybenzaldehyde?

  • Methodology :

  • Friedel-Crafts Acylation : React 2-methoxyphenoxybenzene with formyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions .
  • Oxidative Methods : Use potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid to oxidize precursor alcohols or methyl groups to the aldehyde functionality .
    • Optimization : Control reaction temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-formyl chloride) to improve yield (typically 60–75%) .

Q. How can the purity of this compound be verified after synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% is standard for research-grade material) .
  • NMR : Confirm structural integrity via characteristic peaks: aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–200 ppm (¹³C NMR) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for this compound derivatives?

  • Case Study : Discrepancies in oxidation yields (e.g., 5-Methoxy-2-phenoxybenzoic acid synthesis) may arise from:

  • Reagent Purity : Impure KMnO₄ can reduce efficiency; use freshly distilled solvents and high-purity reagents .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) may slow oxidation; optimize by increasing reaction time or temperature .
    • Data Validation : Cross-validate results using multiple techniques (e.g., LC-MS for product confirmation) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes like COX-2) .
  • DFT Calculations : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., para-position of the phenoxy group) .
    • Experimental Correlation : Synthesize top-scoring analogs and validate activity via enzymatic assays .

Methodological Challenges and Solutions

Q. Why does the aldehyde group in this compound exhibit instability under certain conditions?

  • Instability Factors :

  • Oxidative Degradation : The aldehyde group may oxidize to carboxylic acid in air; store under inert gas (N₂/Ar) at –20°C .
  • Nucleophilic Attack : Susceptibility to nucleophiles (e.g., amines) requires avoiding basic conditions during reactions .
    • Mitigation : Stabilize via in situ generation or use protective groups (e.g., acetal formation) during multi-step syntheses .

Q. How to address low solubility of this compound in aqueous media for biological assays?

  • Strategies :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Convert the aldehyde to a Schiff base or hydrazone derivative for improved bioavailability .

Safety and Handling

  • Storage : Keep in amber vials under N₂ at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

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